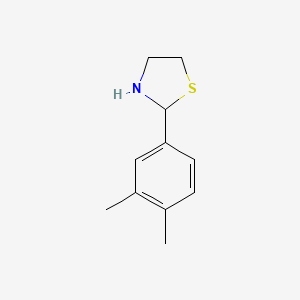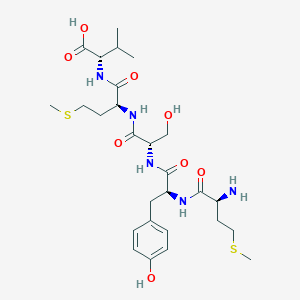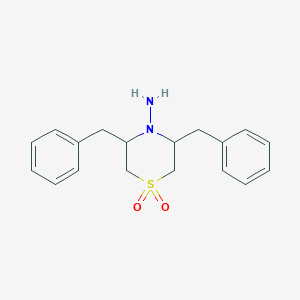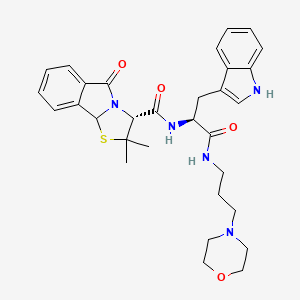![molecular formula C13H17NO4 B12619201 Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate CAS No. 921616-78-6](/img/structure/B12619201.png)
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Aminobenzoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 4-aminobenzoate.
Step 2: Methyl 4-aminobenzoate is then reacted with 2-methoxyethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-ethoxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
Uniqueness
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is unique due to the presence of both methoxyethyl and methyl carbamoyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
921616-78-6 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 4-[2-methoxyethyl(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-14(8-9-17-2)12(15)10-4-6-11(7-5-10)13(16)18-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
WPECEEMTRHDRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)
![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)




![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)

